

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride**

Cat. No.: **B2684021**

[Get Quote](#)

An In-Depth Technical Guide to **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride**, a versatile bicyclic compound pivotal in synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, synthesis protocols, and its significant applications, particularly as a structural scaffold in medicinal chemistry and polymer science.

Introduction: A Rigid Scaffold for Chemical Innovation

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a strained, polycyclic organic compound characterized by a bicyclo[2.2.2]octene core fused with a dicarboxylic anhydride ring. Its rigid, well-defined three-dimensional structure makes it an invaluable building block in organic synthesis. The constrained conformation allows for precise spatial arrangement of functional groups, a critical feature for designing molecules with specific biological activities or material properties.

The compound primarily exists as two key stereoisomers, endo and exo, arising from the orientation of the anhydride ring relative to the cyclohexene double bond. This stereoisomerism is a crucial determinant of the molecule's reactivity and its utility in subsequent synthetic transformations. The endo isomer is typically the kinetic product of its synthesis via the Diels-Alder reaction, while the exo is the thermodynamically more stable isomer. This guide will focus primarily on the more commonly synthesized cis and endo forms.

Physicochemical and Structural Properties

The fundamental characteristics of **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride** are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1][2][3]
Molecular Weight	178.19 g/mol	[1][4]
	178.18 g/mol	[5]
	178.1846 g/mol (IUPAC)	[2][6][7]
CAS Number	6708-37-8 (cis-isomer)	[1][2][3]
24327-08-0 (endo-isomer)	[5]	
Appearance	White to cream crystalline powder	[8]
Melting Point	144-147 °C (endo-isomer)	
IUPAC Name	4-oxatricyclo[5.2.2.0 ^{2,6}]undec-8-ene-3,5-dione	[3]

Synthesis and Purification: The Diels-Alder Pathway

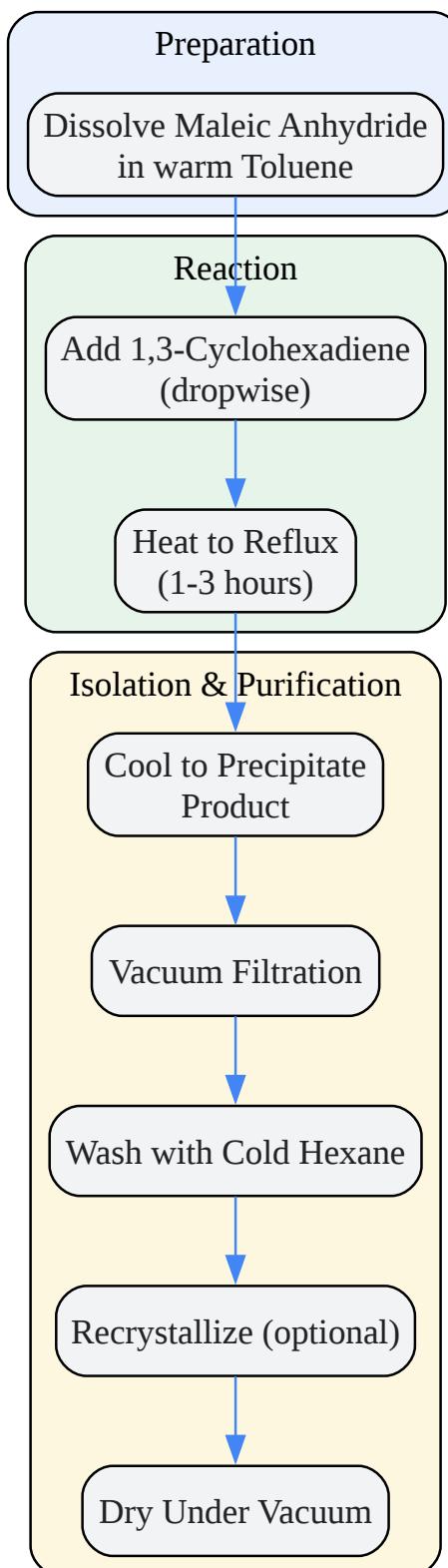
The most direct and common method for synthesizing **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride** is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-cyclohexadiene (the diene) and maleic anhydride (the dienophile). [9][10]

Causality of Experimental Design

The choice of a Diels-Alder reaction is predicated on its efficiency and high atom economy in forming the bicyclic core. The reaction between a conjugated diene and an activated alkene proceeds readily under thermal conditions to form a six-membered ring. 1,3-cyclohexadiene is a constrained cis-diene, making it highly reactive in this cycloaddition. Maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of its carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for favorable interaction with the diene's Highest Occupied Molecular Orbital (HOMO). The reaction typically yields the endo product as the major kinetic isomer due to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile.

Experimental Protocol: Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Materials:


- 1,3-cyclohexadiene
- Maleic anhydride
- Toluene (or other suitable solvent like xylene)
- Hexane (for washing/recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a minimal amount of warm toluene.
- Addition of Diene: To the stirred solution, add 1,3-cyclohexadiene (1.1 eq) dropwise. The addition is often exothermic, and gentle cooling may be necessary to control the reaction rate.
- Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the disappearance of the maleic anhydride. The reaction is typically complete within 1-3 hours.

- Isolation of Product: Cool the reaction mixture to room temperature and then further in an ice bath. The product will precipitate as a white solid. Collect the solid by vacuum filtration.
- Purification: Wash the crude product with cold hexane to remove any unreacted starting material. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. Dry the purified crystals under vacuum.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride**.

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is a self-validating step in any synthesis.

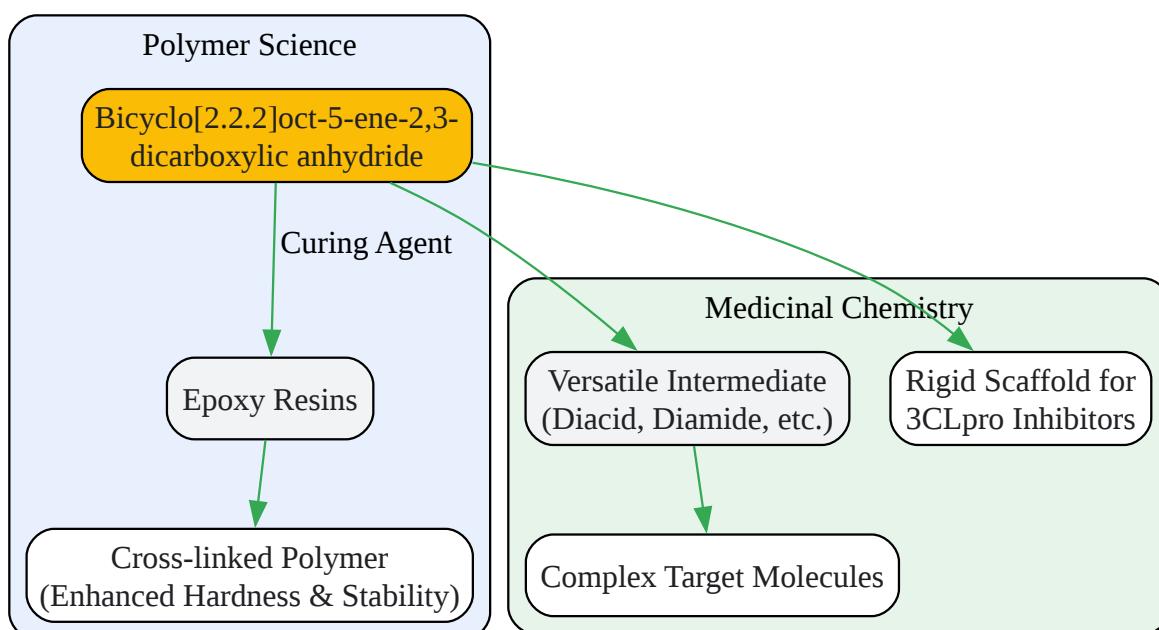
Standard spectroscopic methods are used for this purpose.

- Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the anhydride functional group. Strong characteristic absorption bands are expected for the symmetric and asymmetric C=O stretching vibrations, typically appearing around 1850 cm^{-1} and 1780 cm^{-1} . Data for these peaks are available in the NIST Chemistry WebBook.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is complex but highly informative. Key signals include those for the vinylic protons (C5-H and C6-H), the bridgehead protons (C1-H and C4-H), and the protons adjacent to the anhydride ring (C2-H and C3-H). The coupling patterns and chemical shifts confirm the bicyclic structure.
 - ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the anhydride (around 170 ppm), the olefinic carbons, and the aliphatic carbons of the bicyclic framework.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M^+) confirming the molecular weight of 178.18 g/mol.[\[7\]](#) The fragmentation pattern can also provide structural information.

Applications in Research and Drug Development

The rigid bicyclic structure of this anhydride is exploited in several fields, from materials science to medicinal chemistry.

Polymer and Materials Science


The anhydride group is reactive and can be used as a curing agent or hardener for epoxy resins.[\[11\]](#) Upon heating, the anhydride ring opens to form ester linkages with the epoxy groups, creating a cross-linked, three-dimensional polymer network. This process enhances the mechanical strength, thermal stability, and hardness of the resulting material.[\[11\]](#)

Medicinal Chemistry and Drug Discovery

The well-defined stereochemistry of the bicyclo[2.2.2]octene scaffold makes it an attractive core for designing novel therapeutic agents. By functionalizing the scaffold, chemists can orient pharmacophoric groups in precise vectors to optimize interactions with biological targets.

- **Scaffold for Non-Covalent Inhibitors:** Recent research has identified the bicyclo[2.2.2]octene core as a promising scaffold for developing non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the viral life cycle.^[12] The rigidity of the core allows for the precise placement of substituents to interact with specific pockets in the enzyme's active site.
- **Intermediate for Complex Syntheses:** The anhydride can be readily converted into other functional groups, such as dicarboxylic acids, esters, or amides, serving as a versatile intermediate for more complex molecules.^{[11][13][14]} This versatility makes it a valuable starting material in multi-step synthetic campaigns.

Logical Application Pathway

[Click to download full resolution via product page](#)

Caption: Key application pathways for **Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride**.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety.

- Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][5][8]
 - GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][15]
 - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8] If dust is generated, a NIOSH-approved respirator is recommended.
 - Handling: Avoid breathing dust.[8] Wash hands thoroughly after handling.[15] Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] The material is moisture-sensitive, so storage under an inert atmosphere is recommended.

Conclusion

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is more than just a chemical intermediate; it is a powerful tool for molecular design. Its synthesis is a classic illustration of the Diels-Alder reaction, and its rigid, polycyclic structure provides a robust platform for applications ranging from high-performance polymers to rationally designed pharmaceuticals. For researchers in organic synthesis and drug discovery, a thorough understanding of this compound's properties and reactivity is essential for leveraging its full potential in creating novel and functional molecules.

References

- Cas 6708-37-8, **bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride**. LookChem. [\[Link\]](#)
- cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride (CAS 6708-37-8). Cheméo. [\[Link\]](#)
- cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. NIST Chemistry WebBook. [\[Link\]](#)
- Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride.
- Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride.
- Bicyclo[2.2.2]oct-5-ene-2, 3-dicarboxylic Anhydride, min 98% (GC), 1 gram. CP Lab Chemicals. [\[Link\]](#)
- Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(2), 344-353. [\[Link\]](#)
- Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
- Safety Data Sheet: Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic acid 2,3:5,6-dianhydride. Chemos GmbH & Co.KG. [\[Link\]](#)
- IR Spectrum for cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. NIST Chemistry WebBook. [\[Link\]](#)
- endo-Bicyclo[12][12][12]oct-5-ene-2,3-dicarboxylic anhydride. SpectraBase. [\[Link\]](#)
- Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones.
- Mass Spectrum for cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. NIST Chemistry WebBook. [\[Link\]](#)
- Synthesis of exo-Bicyclooct-5-ene-dicarboxylic Anhydrides. LookChem. [\[Link\]](#)
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS. New Mexico Highlands University. [\[Link\]](#)
- Knez, D., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. Molecules, 27(9), 2735. [\[Link\]](#)
- Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents.
- Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride [webbook.nist.gov]
- 3. Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride | C10H10O3 | CID 220977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride [webbook.nist.gov]
- 7. cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride [webbook.nist.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Cas 6708-37-8,bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | lookchem [lookchem.com]
- 12. mdpi.com [mdpi.com]
- 13. US20090098066A1 - Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents - Google Patents [patents.google.com]
- 14. WO2007022651A1 - Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents - Google Patents [patents.google.com]
- 15. chemos.de [chemos.de]
- To cite this document: BenchChem. [Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2684021#bicyclo-2-2-2-oct-5-ene-2-3-dicarboxylic-anhydride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com